molecular formula C9H7BrN2O2S B1291531 Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate CAS No. 171874-59-2

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate

Cat. No.: B1291531
CAS No.: 171874-59-2
M. Wt: 287.14 g/mol
InChI Key: YFSUAMFRUMAKQD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, it can bind to specific proteins, altering their conformation and function. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by binding to transcription factors and altering their activity . This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1, leading to reduced DNA repair and increased cell death . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased DNA damage and reduced cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For example, this compound has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can be localized to the mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with brominated benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Methyl 2-bromobenzo[d]thiazole-4-carboxylate
  • 2-Aminothiazole-4-carboxylate
  • 2-Amino-4-bromobenzo[d]thiazole

Comparison: Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is unique due to the presence of both an amino group and a bromine atom on the thiazole ring. This combination enhances its reactivity and potential biological activity compared to similar compounds. For instance, Methyl 2-bromobenzo[d]thiazole-4-carboxylate lacks the amino group, which limits its ability to form certain interactions with biological targets . Similarly, 2-Aminothiazole-4-carboxylate does not have the bromine atom, affecting its reactivity in substitution reactions .

Properties

IUPAC Name

methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUAMFRUMAKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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